An In-depth Technical Guide to the Chemical Properties and Potential of 5-Ethyldihydro-3-phenyl-2(3H)-Furanone
An In-depth Technical Guide to the Chemical Properties and Potential of 5-Ethyldihydro-3-phenyl-2(3H)-Furanone
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 5-ethyldihydro-3-phenyl-2(3H)-furanone. As a specific, highly substituted γ-butyrolactone, direct literature on this exact molecule is sparse. Therefore, this document synthesizes foundational knowledge of the γ-butyrolactone scaffold with established principles of physical organic chemistry to project the characteristics and behavior of the title compound. This approach, grounded in data from structurally related analogs, offers a robust predictive framework for researchers, chemists, and drug development professionals.
Introduction to the γ-Butyrolactone Scaffold
The core of the target molecule is the γ-butyrolactone (GBL) ring, a five-membered lactone also known as dihydro-2(3H)-furanone.[1][2] This structural motif is prevalent in a vast number of natural products and pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The reactivity and properties of the GBL ring are significantly influenced by the nature and position of its substituents. In the case of 5-ethyldihydro-3-phenyl-2(3H)-furanone, the presence of an ethyl group at the C5 position and a phenyl group at the C3 position introduces stereocenters and significantly impacts the molecule's steric and electronic profile.
Predicted Physicochemical Properties
The physical and chemical properties of 5-ethyldihydro-3-phenyl-2(3H)-furanone can be estimated by considering the properties of the parent GBL scaffold and the contributions of the ethyl and phenyl substituents.
| Property | Predicted Value / Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₁₂H₁₄O₂ | Based on the chemical structure. |
| Molecular Weight | 190.24 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Unsubstituted GBL is a colorless liquid.[5] Phenyl substitution increases molecular weight and intermolecular forces, likely raising the melting point. |
| Boiling Point | > 250 °C | The boiling point of GBL is ~204 °C.[6] Phenyl and ethyl substitution will significantly increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane).[7] Low solubility in water. | The lipophilic phenyl and ethyl groups will decrease water solubility compared to the parent GBL, which is miscible with water.[5] |
| LogP (Octanol/Water Partition Coefficient) | Estimated between 2.0 and 3.5 | The LogP of GBL is -0.76.[5] The addition of a phenyl group (LogP contribution ~2.0) and an ethyl group (LogP contribution ~1.0) will increase lipophilicity. |
Synthesis and Stereochemistry
The synthesis of substituted γ-butyrolactones can be achieved through various established organic reactions. For 5-ethyldihydro-3-phenyl-2(3H)-furanone, a retrosynthetic analysis suggests a few plausible routes.
Proposed Synthetic Pathway: A Modified Reformatsky Approach
A convergent and stereocontrolled synthesis could be envisioned using a Reformatsky-type reaction, a powerful method for C-C bond formation.[8][9] This approach allows for the sequential introduction of the required substituents.
Figure 1: Proposed retrosynthetic approach for 5-ethyldihydro-3-phenyl-2(3H)-furanone.
Experimental Protocol (Hypothetical):
-
Formation of the Reformatsky Reagent: Activated zinc metal is reacted with ethyl 2-bromophenylacetate in an anhydrous ethereal solvent such as THF or diethyl ether. This forms the corresponding organozinc enolate.[8]
-
Nucleophilic Opening of Epoxide: Butyraldehyde is added to the solution containing the Reformatsky reagent. The organozinc compound will attack the carbonyl carbon of the aldehyde.
-
Lactonization: Upon acidic workup (e.g., with aqueous HCl or NH₄Cl), the resulting β-hydroxy ester will undergo intramolecular cyclization (lactonization) to yield the target γ-butyrolactone.
This reaction would likely produce a mixture of diastereomers, requiring chromatographic separation. The stereochemical outcome can be influenced by the reaction conditions and the use of chiral auxiliaries or catalysts.[10][11]
Chemical Reactivity
The reactivity of 5-ethyldihydro-3-phenyl-2(3H)-furanone is primarily dictated by the lactone functional group and the presence of the C3 phenyl ring.
Figure 2: Key reaction sites and transformations of the target furanone.
-
Lactone Hydrolysis: Under basic conditions, the lactone ring will readily open via saponification to form the corresponding γ-hydroxy carboxylate salt. Acidic conditions will establish an equilibrium between the lactone and the open-chain γ-hydroxy carboxylic acid.[5]
-
Enolate Formation: The presence of a proton at the C3 position (alpha to the carbonyl) allows for deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at the C3 position.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functionality to a diol (1,4-diol).
Predicted Spectroscopic Data
The structural features of 5-ethyldihydro-3-phenyl-2(3H)-furanone would give rise to a characteristic spectroscopic signature. The following are predictions based on data from similar compounds.[12][13]
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic Protons: Multiplet in the range of 7.2-7.5 ppm (phenyl group). - C5 Proton (CH-O): Multiplet around 4.0-4.5 ppm, coupled to the adjacent methylene and ethyl protons. - C3 Proton (CH-Ph): Multiplet around 3.0-3.5 ppm, coupled to the adjacent methylene protons. - C4 Methylene Protons (CH₂): Diastereotopic protons appearing as complex multiplets between 2.0-2.8 ppm. - Ethyl Group Protons: A quartet for the CH₂ and a triplet for the CH₃, likely between 0.9-1.8 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal in the range of 175-180 ppm. - Aromatic Carbons: Signals between 125-140 ppm. - C5 Carbon (CH-O): Signal around 75-85 ppm. - C3 Carbon (CH-Ph): Signal around 40-50 ppm. - C4 Carbon (CH₂): Signal around 30-40 ppm. - Ethyl Group Carbons: Signals for CH₂ and CH₃ in the aliphatic region (10-30 ppm). |
| Infrared (IR) | - C=O Stretch (Lactone): Strong, characteristic absorption band around 1770 cm⁻¹. - C-O Stretch: Strong absorption in the 1100-1300 cm⁻¹ region. - Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. - Aromatic C-H Bending: Peaks in the 690-900 cm⁻¹ region. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 190. - Key Fragmentation Patterns: Loss of the ethyl group (M-29), loss of the phenyl group (M-77), and other fragments characteristic of lactone ring cleavage. |
Potential Applications in Drug Discovery and Chemical Biology
The furanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The introduction of a phenyl group at the C3 position is particularly noteworthy, as this feature is present in compounds with reported antifungal, anti-inflammatory, and anticancer properties.[4][14][15]
Figure 3: Potential biological activities derived from the core structural motifs.
-
Antifungal Agents: 3-Phenyl-furanone derivatives have shown promising activity against various fungal strains, including Aspergillus fumigatus.[14] The specific substitution pattern on the phenyl ring can be tuned to optimize this activity.[15]
-
Anti-inflammatory and Analgesic Agents: The furanone ring is a known pharmacophore in compounds with anti-inflammatory and analgesic effects.[3]
-
Central Nervous System (CNS) Activity: The lipophilic nature of this molecule, conferred by the phenyl and ethyl groups, may allow it to cross the blood-brain barrier, opening possibilities for applications targeting CNS disorders.
Analytical Methodologies
For the analysis and quantification of 5-ethyldihydro-3-phenyl-2(3H)-furanone, standard chromatographic techniques would be most appropriate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like substituted furanones.
Generalized GC-MS Protocol:
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). If in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.
-
Injection: 1 µL of the sample is injected into the GC.
-
Separation: A non-polar capillary column (e.g., DB-5ms or HP-5MS) is used. A temperature gradient program would be employed, starting at a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Detection: The mass spectrometer is operated in electron ionization (EI) mode. A full scan can be used for identification, while selected ion monitoring (SIM) can be used for sensitive quantification.
High-Performance Liquid Chromatography (HPLC)
For less volatile derivatives or for preparative scale purification, reversed-phase HPLC would be the method of choice.
Figure 4: A generalized analytical workflow for the characterization of the target compound.
Safety and Handling
While specific toxicological data for 5-ethyldihydro-3-phenyl-2(3H)-furanone is not available, general precautions for handling laboratory chemicals should be observed. Many simple lactones are classified as irritants.[5]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
Conclusion
5-Ethyldihydro-3-phenyl-2(3H)-furanone represents an intriguing molecular scaffold with significant potential in medicinal chemistry and drug discovery. While direct experimental data is lacking, this guide provides a robust, scientifically-grounded framework for predicting its chemical properties, reactivity, and spectroscopic signature. The proposed synthetic routes and analytical methods offer a starting point for researchers interested in exploring this and related substituted γ-butyrolactones. The known biological activities of similar compounds suggest that 5-ethyldihydro-3-phenyl-2(3H)-furanone is a promising candidate for further investigation as a potential therapeutic agent.
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